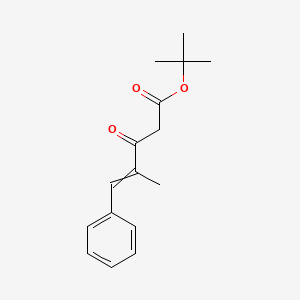
tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl group, and a conjugated enone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The enone system can be oxidized to form diketones or other oxidized products.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiols or amines. This reactivity is important in the context of enzyme inhibition, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity. The specific pathways involved depend on the biological context and the target enzyme.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-methyl-3-oxo-5-phenylpent-4-enoate can be compared with other similar compounds, such as:
tert-Butyl 4-methyl-3-oxo-5-phenylpentanoate: Lacks the conjugated enone system, resulting in different reactivity and applications.
tert-Butyl 4-methyl-3-oxo-5-phenylhex-4-enoate: Has an additional carbon in the chain, affecting its physical and chemical properties.
tert-Butyl 4-methyl-3-oxo-5-phenylbut-4-enoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
646533-93-9 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
tert-butyl 4-methyl-3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C16H20O3/c1-12(10-13-8-6-5-7-9-13)14(17)11-15(18)19-16(2,3)4/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
FUCCASLXBRXKSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C(=O)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
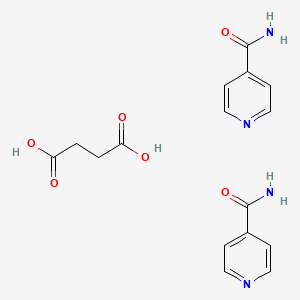
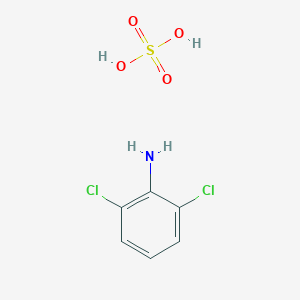

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)

![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
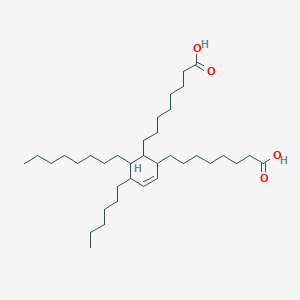
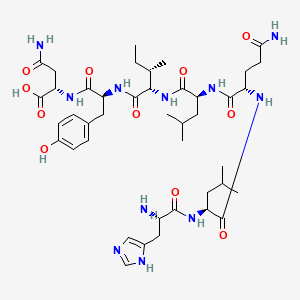
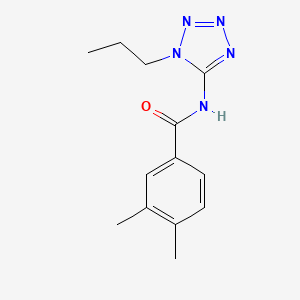
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)

